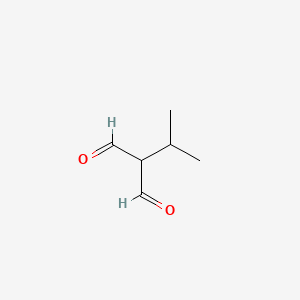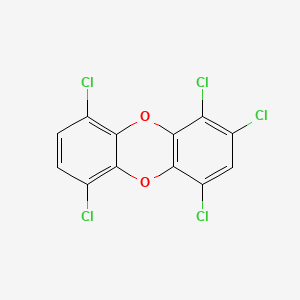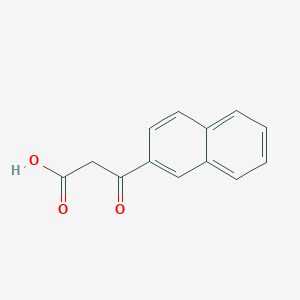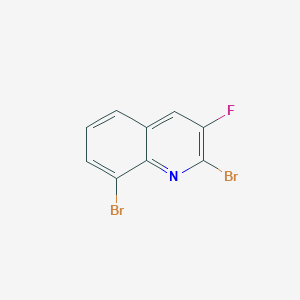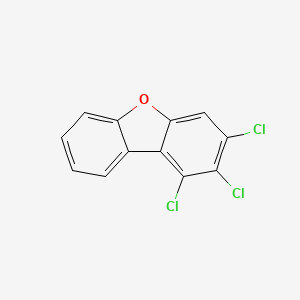
6-Chloro-3-Fluoroquinoline-2-carboxylic acid
Übersicht
Beschreibung
6-Chloro-3-Fluoroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2 and a molecular weight of 225.6 .
Synthesis Analysis
The synthesis of fluoroquinolones, a class of compounds to which 6-Chloro-3-Fluoroquinoline-2-carboxylic acid belongs, involves various synthetic approaches to the quinolone system, as well as structural modifications by incorporating substituents into 1–8 positions or by means of annelation .Molecular Structure Analysis
The molecular structure of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid consists of a quinoline ring system with a chlorine atom at the 6th position and a fluorine atom at the 3rd position .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Study
6-Chloro-3-Fluoroquinoline-2-carboxylic acid is used as a precursor in synthesizing various compounds with potential antimicrobial properties. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, derived from this compound, and found them to have significant antifungal and antibacterial activities (Patel & Patel, 2010).
Synthetic Study on Novel Immunosuppressant KF20444
Chujo et al. (2001) described the synthesis of a novel immunosuppressant, KF20444, using a derivative of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid. This highlights its role in the development of new immunosuppressive drugs (Chujo et al., 2001).
Metalation and Functionalization Sequences
Ondi et al. (2005) explored the transformation of 2-bromo-3-fluoroquinolines into 3-fluoroquinoline-2-carboxylic acids, demonstrating the versatility of compounds like 6-Chloro-3-Fluoroquinoline-2-carboxylic acid in organic synthesis (Ondi et al., 2005).
Synthesis of Antibacterial Compounds
Koga et al. (1980) synthesized a range of antibacterial compounds from 6-Chloro-3-Fluoroquinoline-2-carboxylic acid. Their work contributed to understanding the structure-activity relationships in this class of antibacterial agents (Koga et al., 1980).
Antibacterial and Anticancer Agents
Al-Trawneh et al. (2010) synthesized tetracyclic fluoroquinolones with potential as both antibacterial and anticancer agents, again using derivatives of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid (Al-Trawneh et al., 2010).
Eigenschaften
IUPAC Name |
6-chloro-3-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-6-1-2-8-5(3-6)4-7(12)9(13-8)10(14)15/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGCRCOMABQCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479744 | |
| Record name | 6-Chloro-3-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-Fluoroquinoline-2-carboxylic acid | |
CAS RN |
834884-08-1 | |
| Record name | 6-Chloro-3-fluoro-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




